NSC 15364

Beschreibung

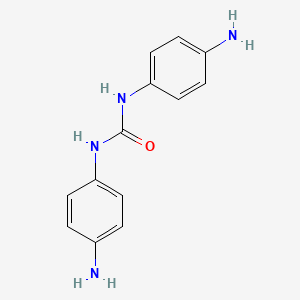

The exact mass of the compound 1,3-Bis(4-Aminophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-aminophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPWYRGGJSHAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280079 | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4550-72-5 | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 15364

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2][3] The primary mechanism of action of this compound is the prevention of VDAC1 oligomerization.[1][2][3] Under cellular stress conditions, such as those that trigger apoptosis or ferroptosis, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers. This process is believed to form a large pore in the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors and contributing to mitochondrial dysfunction.[4][5] this compound, by directly interacting with VDAC1, sterically hinders this self-association, thereby maintaining VDAC1 in its monomeric state and preserving mitochondrial integrity.[1][2][3]

This inhibitory action on VDAC1 oligomerization positions this compound as a modulator of several critical cell death pathways, including apoptosis and ferroptosis, and has shown relevance in neuroinflammatory contexts.

Modulation of Cell Death Pathways

Inhibition of Apoptosis

Mitochondria play a central role in the intrinsic apoptotic pathway. A key event in this cascade is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic proteins, such as cytochrome c, into the cytosol. VDAC1 oligomerization is a critical step in forming the pore through which these proteins are released.

By preventing VDAC1 from forming these oligomeric pores, this compound effectively inhibits the release of cytochrome c and other pro-apoptotic factors.[4] This, in turn, prevents the activation of the downstream caspase cascade and ultimately leads to the inhibition of apoptosis.[1][2][3] The anti-apoptotic effect of this compound has been observed in various cell lines in response to different apoptotic stimuli.

Suppression of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Mitochondria are a major source of reactive oxygen species (ROS), which drive this lipid peroxidation. Recent studies have implicated VDAC1 oligomerization in the mechanisms underlying ferroptosis.

This compound has been shown to suppress ferroptosis induced by stimuli such as cysteine deprivation or treatment with the ferroptosis-inducing agent RSL3.[6][7] The inhibition of VDAC1 oligomerization by this compound leads to a reduction in mitochondrial ROS accumulation and suppresses mitochondrial membrane potential hyperpolarization, both of which are associated with ferroptosis.[6] This suggests that VDAC1 oligomerization is a key event in mitochondrial dysfunction during ferroptosis, and its inhibition by this compound is protective.

Quantitative Data Summary

While the literature describes the effects of this compound in a dose-dependent manner, specific IC50 or binding affinity (Kd) values are not consistently reported across studies. The following table summarizes the available quantitative and semi-quantitative data.

| Parameter | Value/Observation | Cell Context | Reference |

| VDAC1 Oligomerization Inhibition | Significantly decreased by over 60% | H1299 cells | [6] |

| Cell Viability (Ferroptosis) | Dose-dependent restoration of cell viability after cysteine deprivation | MDA-MB-231 and HEYA8 cells | [6][8] |

| Lipid Peroxidation (Ferroptosis) | Suppressed the increase in lipid peroxidation | Cysteine-deprived cells | [6] |

| Mitochondrial ROS (Ferroptosis) | Blocked mitochondrial ROS accumulation | Cysteine-deprived H1299 cells | [6] |

| Mitochondrial Membrane Potential | Suppressed hyperpolarization | Cysteine-deprived H1299 cells | [6] |

| Concentration Used in Experiments | 100 µM | MDA-MB-231 cells | [8] |

Signaling Pathway Involvement

The cGAS-STING Pathway in Neuroinflammation

In the context of Alzheimer's disease models, mitochondrial dysfunction can lead to the leakage of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), leading to the phosphorylation of TBK1 and IRF3. This signaling cascade culminates in the production of type I interferons and other pro-inflammatory cytokines.

This compound has been shown to suppress the activation of the cGAS-STING pathway in an Alzheimer's disease mouse model. By inhibiting VDAC1 oligomerization, this compound is proposed to prevent the release of mtDNA into the cytosol, thereby blocking the initial trigger for cGAS activation and the subsequent inflammatory cascade. This results in reduced levels of phosphorylated STING, TBK1, and IRF3, as well as downstream inflammatory mediators like TNF-α, IL-6, and IL-1β.

Experimental Protocols

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol is designed to assess the oligomeric state of VDAC1 in cells treated with this compound.

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations for a predetermined duration. Include appropriate positive (e.g., an apoptosis or ferroptosis inducer) and negative (vehicle control) controls.

-

Cell Harvesting and Washing: Harvest the cells by scraping, and wash them twice with phosphate-buffered saline (PBS).

-

Chemical Cross-linking: Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml. Add the membrane-permeable cross-linker ethylene glycol bis(succinimidylsuccinate) (EGS) to a final concentration of 50-300 µM. Incubate for 15-30 minutes at 30°C.

-

Quenching: Stop the cross-linking reaction by adding Tris-HCl (pH 7.8) to a final concentration of 20 mM and incubate for 5 minutes at room temperature.

-

Lysis and Protein Quantification: Pellet the cells by centrifugation. Lyse the cells in an appropriate lysis buffer (e.g., NP-40 lysis buffer) and determine the protein concentration using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Subject equal amounts of protein (e.g., 30-50 µg) to SDS-PAGE on a 10% acrylamide gel under reducing conditions. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. Use an appropriate HRP-conjugated secondary antibody and detect the bands using an ECL substrate. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.

Measurement of Mitochondrial ROS (MitoSOX Assay)

This protocol outlines the use of the MitoSOX Red reagent with flow cytometry to measure mitochondrial superoxide levels.

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with this compound and/or a ROS-inducing agent.

-

MitoSOX Staining: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution in pre-warmed HBSS or cell culture medium to a final working concentration of 2.5-5 µM.

-

Incubation: Remove the culture medium from the cells and incubate them with the MitoSOX working solution for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed PBS or HBSS.

-

Cell Harvesting: Detach the cells using trypsin and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the MitoSOX probe with a laser at ~510 nm and detect the emission at ~580 nm (typically in the PE channel). Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.

Assessment of cGAS-STING Pathway Activation (Western Blot)

This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.

-

Cell Culture and Treatment: Culture cells and treat with this compound followed by a cGAS-STING pathway activator (e.g., cytosolic dsDNA, cGAMP, or a relevant pathological stimulus).

-

Cell Lysis and Protein Quantification: Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration.

-

SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described for the VDAC1 oligomerization assay.

-

Antibody Probing: Probe the membranes with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3. Use a loading control such as β-actin or GAPDH to ensure equal protein loading.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Caption: Core mechanism of this compound action.

Caption: VDAC1 oligomerization assay workflow.

References

- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NSC15364-VDAC1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein of the outer mitochondrial membrane, regulating the flux of ions and metabolites between the mitochondria and the cytosol. Its oligomerization is a key event in the initiation of mitochondria-mediated apoptosis and other forms of programmed cell death, such as ferroptosis. NSC15364 has been identified as an inhibitor of VDAC1 oligomerization, presenting a promising therapeutic avenue for diseases characterized by excessive cell death. This technical guide provides a comprehensive overview of the current knowledge regarding the NSC15364-VDAC1 interaction, details the putative binding regions based on known VDAC1 oligomerization interfaces, and offers detailed experimental protocols for researchers to further investigate this interaction. While the precise binding site of NSC15364 on VDAC1 has not been empirically determined, this guide furnishes the necessary background and methodologies to facilitate its discovery and characterization.

Introduction to VDAC1 and NSC15364

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, forming a β-barrel structure with 19 β-strands. It plays a pivotal role in cellular metabolism by controlling the passage of ATP, ADP, pyruvate, and other metabolites. Beyond its metabolic functions, VDAC1 is a central player in programmed cell death. In response to apoptotic stimuli, VDAC1 monomers are thought to oligomerize, forming a large pore sufficient for the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.

NSC15364 is a small molecule that has been shown to inhibit VDAC1 oligomerization. By preventing this crucial step in the apoptotic cascade, NSC15364 can protect cells from death. Recent studies have demonstrated its efficacy in cellular models of ferroptosis, a form of iron-dependent cell death, as well as in models of Alzheimer's disease where it appears to mitigate neuronal cell death[1]. While its protective effects are documented, the direct biophysical interaction and the specific binding site on VDAC1 remain to be fully elucidated.

Putative Binding Site: The VDAC1 Oligomerization Interface

In the absence of a co-crystal structure of VDAC1 and NSC15364, the most probable binding site for an oligomerization inhibitor is the protein-protein interface formed during VDAC1 dimerization and higher-order oligomerization. Structural and mutagenesis studies have identified several key regions involved in this process.

Computational and experimental data suggest that VDAC1 dimers are formed through interactions involving several of its β-strands. Specifically, β-strands 1, 2, and 19 have been identified as a primary contact site for dimerization[1]. A second potential interface involves β-strands 16 and 17[1]. Upon induction of apoptosis, it is proposed that VDAC1 undergoes conformational changes that facilitate the assembly of dimers into higher oligomeric states, which may also involve β-strand 8[1]. Therefore, it is highly probable that NSC15364 exerts its inhibitory effect by binding to one or more of these β-strands, sterically hindering the protein-protein interactions necessary for oligomer formation.

Quantitative Data

To date, the direct binding affinity (e.g., Kd) of NSC15364 to purified VDAC1 has not been published. The available quantitative data pertains to the concentrations of NSC15364 required to elicit a biological response in cellular assays, which is an indirect measure of its interaction with the VDAC1-mediated pathway.

| Parameter | Cell Line | Assay | Concentration | Reference |

| Inhibition of Ferroptosis | H1299 (Lung Carcinoma) | Cell Viability (MTT) | 100 µM | [2] |

| Inhibition of Ferroptosis | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 100 µM | [3] |

| Inhibition of Ferroptosis | HEYA8 (Ovarian Cancer) | Cell Viability (MTT) | 100 µM | [3] |

| Inhibition of VDAC1 Oligomerization | H1299 (Lung Carcinoma) | Western Blot | 100 µM |

Table 1: Cellular Efficacy of NSC15364 in VDAC1-Mediated Processes. This table summarizes the effective concentrations of NSC15364 observed in various cell-based assays. These values represent the concentration required to inhibit a cellular process and are not a direct measure of binding affinity to VDAC1.

| Biophysical Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | Not Reported | - | - |

| IC50 (Direct Binding) | Not Reported | - | - |

| Stoichiometry (n) | Not Reported | - | - |

Table 2: Status of Direct Binding Data for the NSC15364-VDAC1 Interaction. This table highlights the current lack of published biophysical data characterizing the direct interaction between NSC15364 and VDAC1.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of NSC15364 in Inhibiting Ferroptosis

The following diagram illustrates the proposed signaling pathway where NSC15364 inhibits VDAC1 oligomerization, thereby preventing mitochondrial reactive oxygen species (ROS) production and subsequent ferroptosis.

Caption: NSC15364 inhibits VDAC1 oligomerization, a key step in ferroptosis.

Experimental Workflow for Characterizing NSC15364-VDAC1 Interaction

This workflow outlines the logical progression of experiments to fully characterize the binding of NSC15364 to VDAC1.

Caption: A logical workflow for characterizing the NSC15364-VDAC1 interaction.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments to characterize the NSC15364-VDAC1 interaction. These are intended as a starting point and may require optimization.

VDAC1 Expression, Purification, and Reconstitution

This protocol is adapted for the expression of VDAC1 in E. coli and its subsequent purification and reconstitution into a detergent-stabilized form suitable for biophysical assays.

Materials:

-

E. coli BL21(DE3) cells transformed with a VDAC1 expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100.

-

Dialysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Lauryldimethylamine N-oxide (LDAO).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Expression: Inoculate a culture of transformed E. coli and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute VDAC1 with Elution Buffer.

-

Reconstitution: Exchange the detergent by dialysis against Dialysis Buffer at 4°C overnight. The choice of detergent is critical for maintaining VDAC1 stability and function. LDAO is a common choice.

-

Concentration and Purity Check: Concentrate the purified VDAC1 using a centrifugal filter device. Assess purity by SDS-PAGE and concentration by a BCA assay or UV spectroscopy.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to screen for direct binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.

Materials:

-

Purified, reconstituted VDAC1.

-

NSC15364 stock solution in DMSO.

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% LDAO).

-

Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare reactions containing 2-5 µM VDAC1, a final concentration of 5x SYPRO Orange dye, and varying concentrations of NSC15364 (e.g., 0-100 µM). Include a DMSO control.

-

Melt Curve: Place the plate in a real-time PCR machine. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

-

Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant shift in Tm (ΔTm) in the presence of NSC15364 compared to the DMSO control indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (kon, koff) and affinity (Kd) of a small molecule-protein interaction in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 or a chip suitable for membrane proteins).

-

Purified, reconstituted VDAC1.

-

NSC15364.

-

Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% LDAO.

-

Immobilization reagents (e.g., EDC/NHS).

Procedure:

-

Immobilization: Immobilize VDAC1 onto the sensor chip surface. For membrane proteins, this can be achieved by direct amine coupling or by capturing VDAC1 reconstituted into liposomes on a lipid-coated surface (e.g., L1 chip).

-

Binding Analysis: Inject a series of concentrations of NSC15364 over the immobilized VDAC1 surface. A reference flow cell without VDAC1 should be used for background subtraction.

-

Data Collection: Monitor the change in the refractive index (measured in Response Units, RU) in real-time during the association and dissociation phases.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry n).

Materials:

-

Isothermal titration calorimeter.

-

Purified, reconstituted VDAC1.

-

NSC15364.

-

Dialysis Buffer (from VDAC1 purification).

Procedure:

-

Sample Preparation: Dialyze the purified VDAC1 extensively against the final ITC buffer. Dissolve NSC15364 in the same final dialysis buffer to avoid heat of dilution effects.

-

ITC Experiment: Load the VDAC1 solution (e.g., 10-20 µM) into the sample cell and the NSC15364 solution (e.g., 100-200 µM) into the injection syringe.

-

Titration: Perform a series of small injections of NSC15364 into the VDAC1 solution while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of NSC15364 to VDAC1. Fit the resulting isotherm to a binding model to determine the Kd, enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Computational Docking

Molecular docking can predict the preferred binding pose of NSC15364 on the VDAC1 structure, providing a hypothesis for the binding site that can be tested experimentally.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

-

VDAC1 structure file (PDB ID: 2JK4 for human VDAC1, 3EMN for mouse VDAC1).

-

NSC15364 structure file (SDF or MOL2 format).

Procedure:

-

Protein and Ligand Preparation: Prepare the VDAC1 structure by adding hydrogens, assigning partial charges, and defining the receptor grid. Prepare the NSC15364 structure by generating its 3D coordinates and assigning charges.

-

Docking: Define the search space on the VDAC1 structure. This can be a blind docking of the entire protein surface or a targeted docking focused on the putative oligomerization interfaces (β-strands 1, 2, 16, 17, 19).

-

Pose Analysis: Analyze the resulting binding poses based on their predicted binding energy and clustering. The most favorable poses will suggest key interacting residues.

-

Hypothesis Generation: Use the best docking poses to generate hypotheses about the specific amino acid residues in VDAC1 that are critical for binding NSC15364. These hypotheses can then be tested by site-directed mutagenesis.

Conclusion

NSC15364 is a valuable tool compound for studying the role of VDAC1 oligomerization in various cellular processes, including apoptosis and ferroptosis. While its mechanism of action is attributed to the inhibition of VDAC1 oligomerization, the precise binding site and the biophysical parameters of this interaction are yet to be determined. This guide provides a framework for researchers to address these knowledge gaps. By utilizing the described protocols for biophysical characterization and binding site mapping, the scientific community can further elucidate the molecular details of how NSC15364 modulates VDAC1 function, which will be crucial for the development of VDAC1-targeted therapeutics.

References

The Role of NSC15364 in Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Consequently, the identification of novel modulators of ferroptosis is of significant therapeutic interest. This document provides a comprehensive technical overview of the compound NSC15364 and its role in the inhibition of ferroptosis. NSC15364 has been identified as an inhibitor of the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane. By preventing VDAC1 oligomerization, NSC15364 effectively suppresses ferroptosis induced by various stimuli, primarily through the attenuation of mitochondrial reactive oxygen species (ROS) production. This guide details the underlying signaling pathways, presents quantitative data from key experiments, and provides detailed protocols for the methodologies used to elucidate the function of NSC15364 in ferroptosis.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

NSC15364 functions as a suppressor of ferroptosis by directly targeting and inhibiting the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1).[1] VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol.[2] Under conditions of cellular stress that can lead to ferroptosis, such as cysteine deprivation or treatment with glutathione peroxidase 4 (GPX4) inhibitors like RSL3, VDAC1 undergoes oligomerization.[1][3] This process is associated with mitochondrial dysfunction, including increased production of mitochondrial reactive oxygen species (ROS) and lipid peroxidation, which are hallmarks of ferroptosis.[3][4]

NSC15364 has been shown to directly interact with VDAC1, preventing the formation of these oligomers.[1] By inhibiting VDAC1 oligomerization, NSC15364 mitigates the downstream effects of mitochondrial dysfunction, leading to a reduction in mitochondrial ROS and, consequently, the suppression of ferroptotic cell death.[1][3]

Signaling Pathway of NSC15364 in Ferroptosis Inhibition

The mechanism by which NSC15364 inhibits ferroptosis can be visualized as a signaling cascade. The accompanying diagram, generated using the DOT language, illustrates this pathway.

Quantitative Data Summary

The efficacy of NSC15364 in preventing ferroptosis has been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of NSC15364 on Cell Viability in Ferroptosis-Inducing Conditions

| Cell Line | Ferroptosis Inducer | NSC15364 Concentration (µM) | Incubation Time (h) | Observation | Reference |

| MDA-MB-231 | Cysteine Deprivation | Dose-dependent | 24 | Restored decrease in cell viability. | [1] |

| HEYA8 | Cysteine Deprivation | Dose-dependent | 24 | Restored decrease in cell viability. | [1] |

| H1299 | RSL3 (200 nM) | 100 | 18 | Mitigated the decrease in cell viability. | [1] |

Table 2: Effect of NSC15364 on Lipid Peroxidation and Mitochondrial ROS

| Cell Line | Ferroptosis Inducer | NSC15364 Concentration (µM) | Incubation Time (h) | Endpoint Measured | Observation | Reference |

| MDA-MB-231 | Cysteine Deprivation | 100 | 12 | Lipid Peroxidation (C11-BODIPY) | Suppressed the increase in lipid peroxidation. | |

| HEYA8 | Cysteine Deprivation | 100 | 16 | Lipid Peroxidation (C11-BODIPY) | Suppressed the increase in lipid peroxidation. | |

| H1299 | RSL3 (200 nM) | 100 | 9 | Lipid Peroxidation (C11-BODIPY) | Suppressed the increase in lipid peroxidation. | [1] |

| H1299 | RSL3 (200 nM) | 100 | 9 | Mitochondrial Lipid Peroxidation | Reduced the increase in mitochondrial lipid peroxidation. | [1] |

| H1299 | RSL3 (200 nM) | 100 | 9 | Mitochondrial ROS (MitoSOX) | Reduced the increase in mitochondrial ROS. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of ferroptosis inducers (e.g., cysteine-deprived medium or RSL3) with or without various concentrations of NSC15364 for the indicated time (e.g., 18-24 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Protocol:

-

Cell Treatment: Treat cells with ferroptosis inducers and/or NSC15364 as described for the viability assay.

-

Staining: After treatment, wash the cells with PBS and then incubate them with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the cells immediately by flow cytometry. Excite the dye at 488 nm. Detect the green fluorescence (oxidized form) at ~510 nm and the red fluorescence (reduced form) at ~590 nm. The mean fluorescence intensity (MFI) of the green channel is used to quantify lipid peroxidation.

Mitochondrial Lipid Peroxidation Assay (MitoPeDPP Staining)

Principle: MitoPeDPP is a fluorescent probe that localizes to the mitochondria. It is oxidized by mitochondrial lipid peroxides, leading to an increase in its fluorescence intensity.

Protocol:

-

Working Solution Preparation: Prepare a 0.1-0.5 µM working solution of MitoPeDPP in a suitable buffer like Hanks' HEPES buffer.

-

Cell Treatment: Treat cells as required for the experiment.

-

Staining: Wash the cells with buffer and then incubate with the MitoPeDPP working solution for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with buffer.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~452 nm and emission at ~470 nm.

Mitochondrial Superoxide Detection (MitoSOX Red Staining)

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescence.

Protocol:

-

Working Solution Preparation: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).

-

Cell Treatment: Treat cells with the experimental compounds.

-

Staining: Wash the cells with warm buffer and then incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm buffer.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. For flow cytometry, use the PE channel for detection.

Mitochondrial Membrane Potential Assay (TMRE Staining)

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in mitochondrial membrane potential results in a decrease in TMRE fluorescence.

Protocol:

-

Cell Treatment: Treat cells as required.

-

Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS or a suitable buffer.

-

Analysis: Analyze the cells promptly by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Generalized Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of NSC15364 in ferroptosis.

Conclusion

NSC15364 presents a promising pharmacological tool for the study and potential therapeutic intervention in diseases where ferroptosis plays a pathogenic role. Its well-defined mechanism of action, centered on the inhibition of VDAC1 oligomerization and subsequent suppression of mitochondrial ROS-driven lipid peroxidation, provides a clear rationale for its anti-ferroptotic effects. The experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of NSC15364.

References

- 1. Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities [mdpi.com]

- 2. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression (2024) | Se‐Kyeong Jang [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. dojindo.co.jp [dojindo.co.jp]

NSC 15364 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of VDAC1 Oligomerization

NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2] VDAC1 is a critical regulator of mitochondrial function, controlling the flux of ions and metabolites between the mitochondria and the cytosol.[3] In many cancer types, VDAC1 is overexpressed and plays a crucial role in apoptosis and other forms of programmed cell death, such as ferroptosis.[3] this compound functions by preventing the oligomerization of VDAC1, a process implicated in the release of pro-apoptotic factors from the mitochondria.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Condition | Parameter | Value | Reference |

| H1299 | Lung Carcinoma | RSL3-induced Ferroptosis | Cell Viability | Increased with 100 µM this compound | [2] |

| MDA-MB-231 | Breast Cancer | Cysteine Deprivation | Cell Viability | Dose-dependent restoration | [2][5] |

| HEYA8 | Ovarian Cancer | Cysteine Deprivation | Cell Viability | Dose-dependent restoration | [2][5] |

Note: Specific IC50 values for this compound across a broad range of cancer cell lines under standard growth conditions are not yet widely reported in the available literature. The data presented here primarily reflects the compound's protective effect against induced ferroptosis.

| Cell Line | Condition | Parameter | Effect of this compound (100 µM) | Reference |

| H1299 | Cysteine Deprivation | Mitochondrial ROS | Blocked accumulation | [2] |

| H1299 | Cysteine Deprivation | Mitochondrial Membrane Potential | Inhibited hyperpolarization | [2] |

| H1299 | RSL3-induced Ferroptosis | Mitochondrial ROS | Reduced increase | [2] |

| H1299 | RSL3-induced Ferroptosis | Mitochondrial Membrane Potential | Alleviated hyperpolarization | [2] |

Signaling Pathways

This compound exerts its effects by modulating VDAC1-dependent signaling pathways involved in both apoptosis and ferroptosis.

VDAC1-Mediated Apoptosis

Under apoptotic stimuli, VDAC1 can oligomerize to form a large pore in the outer mitochondrial membrane, facilitating the release of cytochrome c into the cytosol.[4][6] This event triggers the activation of caspases and the execution of the apoptotic program. By inhibiting VDAC1 oligomerization, this compound is proposed to block this critical step in the intrinsic apoptotic pathway.

VDAC1-mediated apoptotic pathway and this compound intervention.

VDAC1-Mediated Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] VDAC1 oligomerization has been implicated in the induction of ferroptosis, potentially by modulating mitochondrial ROS production and iron homeostasis.[2][7] this compound has been shown to protect cancer cells from ferroptosis induced by cysteine deprivation or RSL3, a GPX4 inhibitor.[2]

VDAC1-mediated ferroptosis pathway and this compound intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VDAC1 Oligomerization Assay (Cross-linking and Western Blot)

This protocol is adapted from methodologies described in the literature for assessing VDAC1 oligomerization in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Cross-linking agent (e.g., Disuccinimidyl suberate - DSS)

-

Quenching solution (e.g., Tris-HCl)

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Primary antibody against VDAC1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Determine protein concentration of the supernatant.

-

Incubate a portion of the lysate with the cross-linking agent at room temperature.

-

Quench the cross-linking reaction.

-

Add SDS-PAGE sample buffer and heat the samples.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane and probe with the primary anti-VDAC1 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate and an imaging system. Monomeric and oligomeric forms of VDAC1 will appear at different molecular weights.

Workflow for VDAC1 oligomerization assay.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and/or other compounds for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial ROS (MitoSOX Red Assay)

This protocol uses a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

-

MitoSOX Red mitochondrial superoxide indicator

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Load the cells with MitoSOX Red reagent according to the manufacturer's instructions.

-

Incubate the cells to allow the probe to accumulate in the mitochondria.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

This protocol uses a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Materials:

-

Tetramethylrhodamine, methyl ester (TMRM)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Load the cells with TMRM at a low, non-quenching concentration.

-

Incubate to allow the dye to equilibrate and accumulate in the mitochondria.

-

Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane potential.

Cytochrome c Release Assay (Western Blot of Cytosolic Fractions)

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

-

Cell fractionation kit or buffers for preparing cytosolic extracts

-

Primary antibodies against cytochrome c and a cytosolic marker (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Other reagents for Western blotting as described above

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic fraction from the mitochondrial fraction.

-

Determine the protein concentration of the cytosolic fractions.

-

Perform Western blot analysis on the cytosolic fractions using an anti-cytochrome c antibody.

-

Probe the same blot with an antibody against a cytosolic marker to ensure equal loading and the purity of the fraction. An increase in the cytochrome c signal in the cytosol indicates its release from the mitochondria.[8]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate by targeting a key regulator of mitochondrial-mediated cell death pathways. Its ability to inhibit VDAC1 oligomerization provides a mechanism to potentially modulate both apoptosis and ferroptosis in cancer cells. Further research is warranted to establish a comprehensive profile of its efficacy across a wider range of cancer types, to elucidate the precise molecular interactions with VDAC1, and to explore its potential in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound.

References

- 1. Inhibition of VDAC1 Rescues Aβ1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]

- 5. researchgate.net [researchgate.net]

- 6. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of NSC 15364: A VDAC1 Oligomerization Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC 15364 has emerged as a promising small molecule with significant neuroprotective effects, primarily attributed to its role as a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. VDAC1, a key protein in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis. Its oligomerization is a critical step in the mitochondrial-mediated cell death pathway. By preventing VDAC1 from forming these higher-order structures, this compound effectively mitigates downstream apoptotic and ferroptotic signaling, offering a potential therapeutic avenue for neurodegenerative diseases and conditions associated with excessive cell death. This document provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of this compound.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

The primary mechanism through which this compound exerts its neuroprotective effects is by directly interacting with VDAC1 and preventing its oligomerization[1][2][3]. Under cellular stress conditions, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers, forming a large pore in the outer mitochondrial membrane. This pore facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby initiating the caspase cascade and programmed cell death.

This compound has been demonstrated to effectively inhibit this process, thereby preserving mitochondrial integrity and preventing the initiation of apoptosis[1]. Furthermore, the inhibition of VDAC1 oligomerization by this compound has been shown to suppress ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides[2].

Quantitative Data on the Efficacy of this compound

The neuroprotective and anti-ferroptotic effects of this compound have been quantified in various cancer cell line models, which are often used to study fundamental cell death pathways relevant to neuroprotection. The following tables summarize the key quantitative findings.

| Cell Line | Inducer of Cell Death | This compound Concentration (µM) | Outcome Measure | Result | Reference |

| H1299 | Cysteine Deprivation | 100 | Cell Viability (MTT Assay) | Significantly increased cell viability compared to untreated cells. | [2] |

| H1299 | RSL3 (200 nM) | 100 | Cell Viability (MTT Assay) | Mitigated the decrease in cell viability induced by RSL3. | [2] |

| MDA-MB-231 | Cysteine Deprivation | Dose-dependent | Cell Viability (MTT Assay) | Restored the decrease in cell viability in a dose-dependent manner. | [1] |

| HEYA8 | Cysteine Deprivation | Dose-dependent | Cell Viability (MTT Assay) | Restored the decrease in cell viability in a dose-dependent manner. | [1] |

| Cell Line | Inducer of Ferroptosis | This compound Concentration (µM) | Parameter Measured | Effect of this compound | Reference |

| H1299 | Cysteine Deprivation | 100 | Mitochondrial ROS | Blocked accumulation of mitochondrial ROS. | [2] |

| H1299 | Cysteine Deprivation | 100 | Mitochondrial Membrane Potential | Suppressed hyperpolarization. | [2] |

| H1299 | Cysteine Deprivation | 100 | Oxygen Consumption | Inhibited the increase in oxygen consumption. | [2] |

| H1299 | RSL3 | 100 | Lipid Peroxidation | Suppressed the increase in lipid peroxidation. | [2] |

| H1299 | RSL3 | 100 | Mitochondrial Lipid Peroxidation | Reduced the increase in mitochondrial lipid peroxidation. | [2] |

| H1299 | RSL3 | 100 | Mitochondrial ROS | Reduced the increase in mitochondrial ROS. | [2] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability under conditions of induced ferroptosis.

-

Cell Seeding: Seed cells (e.g., H1299, MDA-MB-231, HEYA8) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with the desired concentrations of this compound and/or a ferroptosis inducer (e.g., cysteine-deprived medium, RSL3). Include appropriate vehicle controls. Incubate for the specified duration (e.g., 18-24 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide by flow cytometry.

-

Cell Treatment: Culture and treat cells with this compound and a ROS-inducing agent as described for the cell viability assay.

-

Staining: After treatment, harvest the cells and resuspend them in a buffer containing 5 µM MitoSOX Red. Incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells and wash twice with warm PBS to remove excess probe.

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal in the treated and control cell populations.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol describes a method to assess the oligomeric state of VDAC1 in cells treated with this compound.

-

Cell Lysis: Treat cells with this compound and an apoptosis/ferroptosis inducer. Harvest the cells and lyse them in a suitable buffer to isolate mitochondria or total cell lysates.

-

Cross-linking: Incubate the cell lysate with a cross-linking agent such as Disuccinimidyl suberate (DSS) at a final concentration of 1-2 mM for 30 minutes at room temperature.

-

Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

-

SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-PAGE on a gradient gel and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualization: Visualize the protein bands corresponding to VDAC1 monomers, dimers, trimers, and higher-order oligomers using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and a general experimental workflow.

Caption: Signaling pathway of this compound in preventing cell death.

Caption: General workflow for evaluating this compound effects.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its targeted inhibition of VDAC1 oligomerization. The presented data and experimental protocols provide a solid foundation for further research and development of this compound. By preventing the formation of VDAC1-mediated pores in the mitochondrial outer membrane, this compound effectively blocks key events in both apoptotic and ferroptotic cell death pathways. This mechanism of action holds considerable promise for the treatment of a range of neurological disorders characterized by excessive neuronal loss. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to NSC 15364 and its Role in Modulating Mitochondrial Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC 15364, a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. It details the compound's mechanism of action, its effects on mitochondrial permeability in the context of apoptosis and ferroptosis, and provides detailed protocols for relevant experimental assays.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound functions as a direct inhibitor of VDAC1 oligomerization.[1][2][3] VDAC1, the primary channel for metabolite and ion exchange across the outer mitochondrial membrane (OMM), is a key regulator of mitochondrial function and cell death pathways.[4][5] Under cellular stress, VDAC1 monomers can assemble into oligomeric complexes, forming large pores in the OMM.[6][7] This process is a critical step in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby triggering apoptosis.[6][8] this compound, by binding to VDAC1, prevents this oligomerization, thus inhibiting the permeabilization of the outer mitochondrial membrane.[1][2][3]

Modulation of Mitochondrial Permeability in Apoptosis and Ferroptosis

This compound has been shown to inhibit two distinct forms of regulated cell death, apoptosis and ferroptosis, both of which involve changes in mitochondrial permeability.

Inhibition of Apoptosis:

This compound is recognized as an inhibitor of apoptosis.[1][2][6] Its primary anti-apoptotic mechanism is the prevention of VDAC1 oligomerization, which is a crucial event for the release of cytochrome c and other pro-apoptotic factors from the mitochondria.[6][7] The Bcl-2 family of proteins, which are key regulators of apoptosis, are known to interact with and modulate the function of VDAC1.[5][9][10] By stabilizing the monomeric form of VDAC1, this compound effectively blocks a key convergence point in the intrinsic apoptotic pathway.

Inhibition of Ferroptosis:

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have highlighted a critical role for mitochondria and VDAC1 in the execution of ferroptosis. In models of ferroptosis induced by cysteine deprivation or the compound RSL3, this compound has been demonstrated to:

-

Block the accumulation of mitochondrial reactive oxygen species (ROS).

-

Suppress the hyperpolarization of the mitochondrial membrane potential (MMP).

-

Inhibit the increase in oxygen consumption.

-

Reduce lipid peroxidation.

These findings suggest that VDAC1 oligomerization is a key event in mitochondrial dysfunction during ferroptosis, and its inhibition by this compound can protect cells from this form of cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

| Cell Line | Condition | This compound Concentration | Effect | Reference |

| H1299 | Cysteine Deprivation | 100 µM | Blocked mitochondrial ROS accumulation | |

| H1299 | Cysteine Deprivation | 100 µM | Inhibited TMRE fluorescence intensity (suppressed MMP hyperpolarization) | |

| H1299 | Cysteine Deprivation | 100 µM | Suppressed oxygen consumption | |

| H1299 | Cysteine Deprivation | Dose-dependent | Prevented decrease in cell viability | |

| H1299 | Cysteine Deprivation | 100 µM | Suppressed the increase in lipid peroxidation | |

| H1299 | RSL3 Treatment | Not specified | Reduced the increase in mitochondrial lipid peroxidation and mitochondrial ROS | |

| H1299 | RSL3 Treatment | Not specified | Alleviated MMP hyperpolarization and increased oxygen consumption | |

| MDA-MB-231 | Cysteine Deprivation | Dose-dependent | Restored the decrease in cell viability | [11] |

| HEYA8 | Cysteine Deprivation | Dose-dependent | Restored the decrease in cell viability | [11] |

| - | - | Not specified | Decreased VDAC1 oligomerization by over 60% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial permeability and cell viability.

1. VDAC1 Oligomerization Assay (Chemical Cross-linking and Immunoblotting)

This protocol is used to assess the oligomeric state of VDAC1 in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound for the desired time and concentration. Include positive and negative controls for VDAC1 oligomerization (e.g., an apoptosis inducer and a vehicle control).

-

Cross-linking:

-

Immunoblotting:

-

Lyse the cells in a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE on a 10% acrylamide gel.[13][14]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for VDAC1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. VDAC1 monomers, dimers, and higher-order oligomers can be visualized.[12][14]

-

2. Mitochondrial Membrane Potential (MMP) Assay using TMRE Staining

This protocol measures changes in MMP, a key indicator of mitochondrial health.

-

Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips suitable for microscopy or flow cytometry. Treat with this compound and appropriate controls. A positive control for mitochondrial depolarization, such as FCCP (20 µM for 10 minutes), should be included.[5][15]

-

TMRE Staining:

-

Prepare a working solution of TMRE (tetramethylrhodamine, ethyl ester) in pre-warmed cell culture medium. The optimal concentration should be determined for each cell line but typically ranges from 50-1000 nM.[5][15]

-

Remove the culture medium from the cells and add the TMRE-containing medium.

-

Incubate for 15-30 minutes at 37°C, protected from light.[5][15]

-

-

Analysis:

-

Microscopy: Wash the cells with pre-warmed PBS or assay buffer and image immediately using a fluorescence microscope with a TRITC filter set.[5][16]

-

Flow Cytometry: After staining, trypsinize and resuspend the cells in PBS or an appropriate buffer. Analyze the fluorescence intensity in the appropriate channel (e.g., PE or FL-3).[15]

-

A decrease in TMRE fluorescence indicates mitochondrial depolarization, while hyperpolarization, as seen in some models of ferroptosis, is indicated by an increase in fluorescence.

-

3. Mitochondrial Reactive Oxygen Species (ROS) Assay using MitoSOX Red

This protocol detects superoxide, a major form of ROS, specifically in the mitochondria.

-

Cell Culture and Treatment: Culture and treat cells with this compound and controls as described for the MMP assay.

-

MitoSOX Red Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[7]

-

Dilute the stock solution in pre-warmed HBSS or culture medium to a final working concentration of 2-5 µM.[7][9]

-

Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[7][17]

-

-

Analysis:

-

Microscopy: Wash the cells three times with warm HBSS and image using a fluorescence microscope.[17]

-

Flow Cytometry: After staining, detach and resuspend the cells. Analyze the fluorescence in the PE channel.[7][18]

-

An increase in MitoSOX Red fluorescence indicates an increase in mitochondrial superoxide production.

-

4. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with various concentrations of this compound for the desired duration.

-

MTT Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Cell viability is proportional to the absorbance.

-

5. Lipid Peroxidation Assay using C11-BODIPY

This assay is used to measure lipid peroxidation, a hallmark of ferroptosis.

-

Cell Culture and Treatment: Culture and treat cells with this compound and a ferroptosis inducer (e.g., RSL3 or cysteine deprivation).

-

C11-BODIPY Staining:

-

Analysis by Flow Cytometry:

-

Wash the cells twice with HBSS.

-

Detach the cells and resuspend them in a suitable buffer.

-

Analyze the cells by flow cytometry. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).[10][19]

-

An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

-

6. Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation:

-

Induce apoptosis in cells treated with or without this compound.

-

Harvest approximately 5 x 107 cells and wash with ice-cold PBS.[20]

-

Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice for 10-15 minutes.[20]

-

Homogenize the cells using a Dounce homogenizer.[20]

-

Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.[20] The resulting supernatant is the cytosolic fraction.

-

The mitochondrial pellet can be washed and then lysed in a mitochondrial extraction buffer.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform immunoblotting as described previously, using an antibody specific for cytochrome c.

-

The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of VDAC1-Mediated Apoptosis and its Inhibition by this compound

Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Signaling Pathway of Ferroptosis and the Protective Role of this compound

Caption: Mitochondrial events in ferroptosis and the protective role of this compound.

Experimental Workflow for Assessing the Effect of this compound

Caption: A typical experimental workflow to evaluate the effects of this compound.

References

- 1. researchhub.com [researchhub.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 10. abpbio.com [abpbio.com]

- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 12. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 18. researchgate.net [researchgate.net]

- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 20. abcam.com [abcam.com]

The VDAC1 Inhibitor NSC 15364: A Regulator of Mitochondrial ROS Production in Ferroptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Topic: The effect of the small molecule NSC 15364 on the production of Reactive Oxygen Species (ROS). This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization and its subsequent impact on mitochondrial ROS generation, particularly in the context of ferroptotic cancer cell death.

Executive Summary

This compound has been identified as a direct inhibitor of VDAC1, a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol.[1][2] Recent research has highlighted the role of VDAC1 oligomerization in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation and increased ROS. This compound exerts its effect by preventing this VDAC1 oligomerization, thereby suppressing mitochondrial ROS production and protecting cells from ferroptotic death induced by stimuli such as cysteine deprivation or the glutathione peroxidase 4 (GPX4) inhibitor, RSL3.[3] This guide synthesizes the current understanding of this compound's effect on ROS production, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on mitochondrial function and ferroptosis, as demonstrated in various cancer cell lines.

| Cell Line | Treatment | Parameter | Observed Effect of this compound | Reference |

| H1299 | Cysteine Deprivation | Mitochondrial ROS | Blocked accumulation | [3] |

| H1299 | Cysteine Deprivation | Mitochondrial Membrane Potential (MMP) | Suppressed hyperpolarization | [3] |

| H1299 | Cysteine Deprivation | Oxygen Consumption | Suppressed increase | [3] |

| H1299 | RSL3 | Mitochondrial ROS | Reduced increase | [3] |

| H1299 | RSL3 | Mitochondrial Membrane Potential (MMP) | Alleviated hyperpolarization | [3] |

| H1299 | RSL3 | Oxygen Consumption | Reduced increase | [3] |

| H1299 | VDAC1 Overexpression | VDAC1 Oligomerization | Decreased by over 60% | [3] |

| MDA-MB-231 | Cysteine Deprivation | Cell Viability | Restored in a dose-dependent manner | [4] |

| HEYA8 | Cysteine Deprivation | Cell Viability | Restored in a dose-dependent manner | [4] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action in the context of ROS production is the inhibition of VDAC1 oligomerization. Under conditions of cellular stress that induce ferroptosis, such as cysteine deprivation or GPX4 inhibition, VDAC1 monomers in the outer mitochondrial membrane aggregate to form oligomers.[3][5] This oligomerization is a key event that leads to mitochondrial dysfunction, including the hyperpolarization of the mitochondrial membrane and an increase in mitochondrial ROS production, likely from complex III of the electron transport chain.[3] this compound directly interacts with VDAC1 to prevent this oligomerization, thereby preserving mitochondrial function and suppressing the surge in ROS that drives lipid peroxidation and subsequent cell death.[1][3]

References

- 1. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

NSC 15364 in Alzheimer's Disease Models: A Technical Guide on its Core Mechanism and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Mitochondrial dysfunction is increasingly recognized as a central hub in AD pathogenesis. This technical guide focuses on NSC 15364, a small molecule identified as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. In preclinical Alzheimer's models, this compound has demonstrated the ability to mitigate key pathological cascades, including mitochondrial dysfunction, subsequent neuroinflammation via the cGAS-STING pathway, and associated cognitive deficits. This document synthesizes the available data on this compound, detailing its mechanism of action, summarizing its effects in a transgenic mouse model of AD, outlining relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound acts as a VDAC1 oligomerization inhibitor. VDAC1, the primary channel for metabolites and ions across the outer mitochondrial membrane, plays a critical role in cellular metabolism and apoptosis. In the context of AD, pathological stressors are thought to promote the oligomerization of VDAC1. This process forms large pores in the mitochondrial outer membrane, leading to the leakage of mitochondrial components, including cytochrome c and mitochondrial DNA (mtDNA), into the cytosol.

The release of mtDNA into the cytoplasm is a potent trigger for the innate immune system. Cytosolic mtDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), activates the STING (Stimulator of Interferon Genes) pathway. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which drive neuroinflammation and contribute to neuronal damage.

By inhibiting the initial step of VDAC1 oligomerization, this compound is proposed to prevent the downstream cascade of mtDNA release, cGAS-STING activation, and subsequent neuroinflammation, thereby preserving mitochondrial integrity and neuronal function.

Data Presentation: Effects of this compound in an AD Mouse Model

The following tables summarize the reported effects of this compound in the App knock-in (AppSAA KI/KI) mouse model of Alzheimer's disease.[1] It is important to note that while the source material indicates statistically significant effects, the precise quantitative values (e.g., mean ± SEM, p-values) were not available in the reviewed abstracts.

Table 1: Effects of this compound on Mitochondrial Integrity and Downstream Signaling

| Parameter Measured | Assay Used | Effect of this compound Treatment |

|---|---|---|

| VDAC1 Oligomerization & Expression | Immunoblot | Suppressed in the hippocampus.[1] |

| Cytochrome c Leakage | Immunoblot (Cytosolic Fraction) | Inhibition of leakage into the cytosol.[1] |

| TFAM in Cytosol | Immunoblot (Cytosolic Fraction) | Significant reduction.[1] |

| Cytosolic mtDNA | Not Specified | Significant reduction in brain cells.[1] |

| dsDNA and cGAS Interaction | Proximity Ligation Assay (PLA) | Significant inhibition in the hippocampus.[1] |

| cGAS Upregulation | Immunofluorescence | Blocked in hippocampal neurons.[1] |

| cGAS-STING Pathway Activation | Immunoblot | Significant reduction in cGAS, pSTING, STING, p-TBK1, p-IRF3.[1] |

Table 2: Effects of this compound on Neuroinflammation and Behavior

| Parameter Measured | Assay Used | Effect of this compound Treatment |

|---|---|---|

| Inflammatory Mediators (TNF-α, IL-6, IL-1β) | Not Specified | Effective inhibition of production.[1] |

| Spatial Learning & Memory | Morris Water Maze (MWM) | Significant improvement in escape latency and target quadrant time.[1] |

| Daily Task Performance | Nest-making Task | Significant improvement.[1] |

| Locomotor Activity | MWM (Swim Speed) | No significant difference compared to control groups.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited, based on the available information and supplemented with standard laboratory practices.

3.1 Animal Model and Drug Administration

-

Animal Model: App knock-in mouse model (AppSAA KI/KI; B6.Cg-Apptm1.1Dnli/J, Jackson Lab #034711). This model carries humanized Aβ region mutations (Swedish, Arctic, Austrian) and recapitulates amyloid plaque pathology.[1]

-

Treatment Initiation Age: 6.5 months.[1]

-

Treatment Duration: 6 weeks.[1]

-

Compound: this compound (Cat #HY-108937, MCE).[1]

-

Dosage: 2.5 mg/kg body weight.[1]

-

Administration: Intraperitoneal (i.p.) injection, administered twice weekly.[1]

-

Vehicle Control: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline, administered at the same volume and schedule as the treatment group.[1]

3.2 Immunoblotting

-

Objective: To quantify the levels of specific proteins (e.g., VDAC1, Cytochrome c, TFAM, cGAS, pSTING) in hippocampal tissue lysates.

-

Protocol Outline:

-